molecular formula C7H8N4O2 B7864235 N-cyclopropyl-5-nitropyrimidin-2-amine

N-cyclopropyl-5-nitropyrimidin-2-amine

Cat. No.: B7864235
M. Wt: 180.16 g/mol
InChI Key: ZOEPSDWGDFODDB-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-nitropyrimidin-2-amine is a substituted pyrimidine derivative featuring a nitro group at the 5-position of the pyrimidine ring and a cyclopropylamine substituent at the 2-position. The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the cyclopropyl moiety may enhance steric effects and metabolic stability compared to bulkier alkyl groups .

Properties

IUPAC Name

N-cyclopropyl-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c12-11(13)6-3-8-7(9-4-6)10-5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEPSDWGDFODDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-aminopyrimidine to form 2-amino-5-nitropyrimidine, which is then reacted with cyclopropylamine under suitable conditions to yield N-cyclopropyl-5-nitropyrimidin-2-amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-nitropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-5-nitropyrimidin-2-amine has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Some notable applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them candidates for antibiotic development.
  • Anticancer Properties : Research indicates that this compound may inhibit specific cancer cell lines by interfering with DNA synthesis or other cellular processes critical for cancer cell survival.

The compound's mechanism of action often involves the inhibition of enzymes or receptors that are vital for the growth and proliferation of microorganisms or cancer cells. For example, it may act on enzymes involved in nucleotide synthesis or cell division pathways.

Case Study 1: Antimicrobial Testing

In a recent study, this compound was tested against a panel of bacterial strains. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa16 µg/mL

These findings suggest strong potential for the development of new antibiotics based on this compound.

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the effect of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF710
A54920

The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues in Pyrimidine and Pyridine Families

The compound’s structural analogues differ in substituent type, heterocyclic core, and functional group positioning. Below is a detailed comparison:

Compound Core Structure Substituents Key Properties
N-cyclopropyl-5-nitropyrimidin-2-amine Pyrimidine -NO₂ (5-position), cyclopropylamine (2-position) High electron deficiency due to nitro group; cyclopropyl group may reduce metabolic degradation .
5-Chloro-N-cyclopropylpyrimidin-2-amine Pyrimidine -Cl (5-position), cyclopropylamine (2-position) Chlorine substituent increases lipophilicity; less reactive than nitro analogues due to weaker electron withdrawal .
N-isopropyl-5-nitropyridin-2-amine Pyridine -NO₂ (5-position), isopropylamine (2-position) Pyridine core lacks the second nitrogen of pyrimidine, altering hydrogen-bonding capacity; isopropyl group increases steric hindrance compared to cyclopropyl .

Physicochemical and Reactivity Differences

  • Electron Effects : The nitro group in this compound enhances electrophilic character at the 4- and 6-positions of the pyrimidine ring, making it susceptible to nucleophilic attack. In contrast, the chlorine atom in 5-chloro-N-cyclopropylpyrimidin-2-amine acts as a weaker electron-withdrawing group, reducing electrophilicity .

Biological Activity

N-cyclopropyl-5-nitropyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, characterized by a nitrogen-containing aromatic ring. The presence of the cyclopropyl group and nitro substituent is believed to enhance its biological activity through unique steric and electronic properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Mechanism/Target Reference
AntimicrobialInhibits bacterial growth through cell wall disruption
AnticancerInduces apoptosis in cancer cells via mitochondrial pathways
Enzyme InhibitionModulates protein kinases involved in inflammatory responses
NeuroprotectiveSelective inhibition of neuronal nitric oxide synthase (nNOS)
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, leading to cell lysis. Minimum inhibitory concentration (MIC) values for various strains have been reported, indicating its effectiveness .
  • Anticancer Mechanism : The compound has shown promise in inducing apoptosis in various cancer cell lines. Its mechanism involves the activation of intrinsic apoptotic pathways, which are mediated by mitochondrial dysfunction and the release of cytochrome c .
  • Enzyme Interaction : It has been identified as a modulator of specific protein kinases such as GSK3 and LRRK2, which play crucial roles in neurodegenerative diseases and inflammation. By inhibiting these kinases, the compound may provide therapeutic benefits in conditions like Parkinson's disease.
  • Neuroprotective Effects : The selective inhibition of nNOS suggests potential applications in protecting neurons from excitotoxicity associated with neurodegenerative disorders. This inhibition reduces nitric oxide production, a molecule implicated in neuronal damage .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 15 µM. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The compound was shown to induce apoptosis at concentrations as low as 10 µM through mitochondrial pathway activation, suggesting its potential as an anticancer agent .

Case Study 3: Neuroprotective Potential

Research focused on the neuroprotective effects of this compound indicated that it could effectively inhibit nNOS activity in vitro. This inhibition correlated with reduced neuronal cell death in models of excitotoxicity, supporting its therapeutic potential for neurodegenerative diseases .

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